molecular formula C5HCl2N3S B084530 2,5-Dichlorothiazolo[5,4-d]pyrimidine CAS No. 13479-89-5

2,5-Dichlorothiazolo[5,4-d]pyrimidine

Cat. No.: B084530
CAS No.: 13479-89-5
M. Wt: 206.05 g/mol
InChI Key: CPBSXTOXLUDODA-UHFFFAOYSA-N
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Description

2,5-Dichlorothiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused ring system combining thiazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of chlorine atoms at positions 2 and 5 enhances its reactivity and potential for further functionalization.

Scientific Research Applications

2,5-Dichlorothiazolo[5,4-d]pyrimidine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorothiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorothiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: It can undergo further cyclization to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are commonly used.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are employed.

    Cyclization Reactions: Catalysts such as palladium or copper salts, along with appropriate ligands, are used to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2,5-Dichlorothiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of DNA gyrase in bacteria, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-d]pyrimidine: Similar structure but different positioning of the thiazole and pyrimidine rings.

    Thiazolo[5,4-b]pyridine: Contains a pyridine ring instead of a pyrimidine ring.

    Pyrano[2,3-d]thiazole: Features a pyran ring fused with a thiazole ring.

Uniqueness

2,5-Dichlorothiazolo[5,4-d]pyrimidine is unique due to the presence of chlorine atoms at specific positions, which enhances its reactivity and potential for further functionalization. This makes it a valuable scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

2,5-dichloro-[1,3]thiazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3S/c6-4-8-1-2-3(10-4)11-5(7)9-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBSXTOXLUDODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346106
Record name Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13479-89-5
Record name 2,5-Dichlorothiazolo[5,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13479-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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